2-Nitrothiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrothiophene-3-sulfonamide is a compound that belongs to the class of nitrothiophene derivatives These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrothiophene-3-sulfonamide typically involves the nitration of thiophene followed by sulfonamide formation. One common method is the nitration of thiophene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position. This is followed by the sulfonation of the nitrothiophene intermediate using chlorosulfonic acid to form the sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions
Major Products Formed
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 2-aminothiophene-3-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Nitrothiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the nitro and sulfonamide groups.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 2-Nitrothiophene-3-sulfonamide involves its interaction with biological targets through its nitro and sulfonamide groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit specific enzymes or pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrothiophene-3-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonamide group.
2-Aminothiophene-3-sulfonamide: Similar structure but with an amino group instead of a nitro group.
Thiophene-2-sulfonamide: Lacks the nitro group, only has the sulfonamide group
Uniqueness
2-Nitrothiophene-3-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C4H4N2O4S2 |
---|---|
Molekulargewicht |
208.2 g/mol |
IUPAC-Name |
2-nitrothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H,(H2,5,9,10) |
InChI-Schlüssel |
VFXNOABBHGZXEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.